molecular formula C4H9NS B8283202 2-Vinylthioethylamine

2-Vinylthioethylamine

Cat. No.: B8283202
M. Wt: 103.19 g/mol
InChI Key: JEIWZOOQUZYRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vinylthioethylamine (systematic name: 2-(vinylthio)ethanamine) is an organosulfur compound characterized by a primary amine (-NH₂) attached to an ethyl chain bearing a vinylthio (-S-CH₂-CH₂) substituent. Its applications may span organic synthesis, polymer chemistry, or pharmaceutical intermediates, though further studies are required to confirm these uses.

Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

2-ethenylsulfanylethanamine

InChI

InChI=1S/C4H9NS/c1-2-6-4-3-5/h2H,1,3-5H2

InChI Key

JEIWZOOQUZYRFS-UHFFFAOYSA-N

Canonical SMILES

C=CSCCN

Origin of Product

United States

Comparison with Similar Compounds

2-Thiopheneethylamine (CAS 30433-91-1)

  • Structure : Features a thiophene ring (aromatic sulfur heterocycle) linked to an ethylamine backbone.
  • Molecular Formula : C₆H₉NS
  • Molecular Weight : 127.21 g/mol
  • Key Properties :
    • Boiling point: 201°C
    • Air-sensitive due to the primary amine group .
  • Comparison :
    • The thiophene ring confers aromatic stability, reducing reactivity compared to the alkenyl vinylthio group in 2-vinylthioethylamine.
    • Applications: Likely used in heterocyclic chemistry or as a ligand in catalysis due to sulfur’s electron-rich nature.

[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine (CAS 790263-41-1)

  • Structure : Branched ethylamine with a thiophene substituent and dimethylamine group.
  • Molecular Formula : C₈H₁₄N₂S
  • Molecular Weight : 170.28 g/mol
  • Key Properties :
    • Higher molecular weight and steric hindrance from the dimethyl group may reduce nucleophilicity compared to primary amines like this compound .
  • Comparison :
    • The dimethyl substitution likely enhances lipophilicity, making it more suitable for biological membrane penetration.
    • Reactivity: Less prone to oxidation or Schiff base formation than primary amines.

2-(2-Methoxyphenoxy)ethylamine

  • Structure: Ethylamine with a methoxyphenoxy substituent (oxygen-based aromatic group).
  • Molecular Formula: C₉H₁₃NO₂ (inferred from preparation data)
  • Key Properties :
    • The methoxy group increases electron density on the aromatic ring, altering solubility and reactivity compared to sulfur-containing analogs .
  • Applications: Used in synthesizing carvedilol (antihypertensive drug), highlighting pharmaceutical utility distinct from sulfur-based amines .

Tabulated Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Notable Reactivity/Applications
This compound C₄H₉NS (inferred) ~103.19 (calculated) Vinylthio (-S-CH₂-CH₂), -NH₂ N/A Potential for polymerization or addition reactions
2-Thiopheneethylamine C₆H₉NS 127.21 Thiophene, -NH₂ 201 Catalysis, heterocyclic synthesis
[2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine C₈H₁₄N₂S 170.28 Thiophene, -N(CH₃)₂ N/A Bioactive compound synthesis
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ ~167.21 (calculated) Methoxyphenoxy, -NH₂ N/A Pharmaceutical intermediates (e.g., carvedilol)

Research Implications and Gaps

  • Reactivity : The vinylthio group in this compound may enable unique thiol-ene or Michael addition reactions, unlike aromatic thiophene or oxygen-based analogs.
  • Stability : Aromatic thiophene derivatives (e.g., 2-thiopheneethylamine) are more thermally stable, whereas vinylthio groups could confer sensitivity to light or oxidation.
  • Biological Activity: Dimethyl-substituted amines (e.g., [2-amino-1-(thiophen-2-yl)ethyl]dimethylamine) show enhanced bioavailability, suggesting that this compound’s primary amine could be modified for drug design .

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